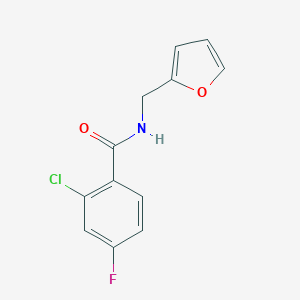
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known as Ostarine or MK-2866. This compound has gained popularity in the scientific community due to its potential applications in the field of medicine and sports.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide works by selectively binding to androgen receptors in the body. This leads to an increase in protein synthesis and muscle growth, as well as a decrease in muscle breakdown. It also has a positive effect on bone density, making it a potential treatment for osteoporosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in muscle mass and strength, as well as an improvement in bone density. It has also been shown to have a positive effect on insulin sensitivity and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide in lab experiments is its selectivity for androgen receptors, which reduces the risk of side effects. However, one limitation is that it may not be suitable for use in certain types of studies, such as those involving female subjects or those investigating the effects of long-term use.
Direcciones Futuras
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide. These include further studies on its potential use in the treatment of muscle wasting and osteoporosis, as well as its potential use in the treatment of hormone-related cancers. There is also potential for research on its effects on other physiological processes, such as inflammation and immune function.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide involves the reaction of 4-chlorophenoxyacetic acid with 1,3-benzodioxole in the presence of a coupling agent. The resulting product is then reacted with 2-methylpropanoyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anabolic effects on muscle tissue and bone, making it a potential treatment for conditions such as osteoporosis and muscle wasting. It has also been studied for its potential use in the treatment of breast cancer and other hormone-related cancers.
Propiedades
Fórmula molecular |
C18H18ClNO4 |
|---|---|
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,24-14-6-4-13(19)5-7-14)17(21)20-10-12-3-8-15-16(9-12)23-11-22-15/h3-9H,10-11H2,1-2H3,(H,20,21) |
Clave InChI |
FJONZIFFQLDHDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)Cl |
SMILES canónico |
CC(C)(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)
![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)




![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)


![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)